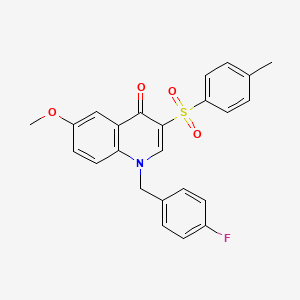

1-(4-fluorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fluorobenzyl compounds are a class of organic compounds that contain a fluorobenzyl group . They are often used in the synthesis of various pharmaceuticals and other biologically active compounds . The fluorobenzyl group can enhance the lipophilicity and metabolic stability of the compounds .

Molecular Structure Analysis

Fluorobenzyl compounds typically have a benzene ring substituted with a fluorine atom and a benzyl group . The presence of the fluorine atom can significantly affect the electronic properties of the molecule .

Chemical Reactions Analysis

Fluorobenzyl compounds can undergo various chemical reactions, including nucleophilic aromatic substitution and electrophilic aromatic substitution . The specific reactions depend on the structure of the compound and the reaction conditions .

Physical And Chemical Properties Analysis

Fluorobenzyl compounds typically have a relatively high molecular weight . They are often solid at room temperature . The presence of the fluorine atom can enhance the lipophilicity of the compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Application in Fluorinated Heterocycles

Fluorinated heterocycles are pivotal in the pharmaceutical and agrochemical industries. The compound 1-(4-fluorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one plays a significant role in synthesizing various fluorinated heterocycles through rhodium(III)-catalyzed C-H activation. This process facilitates the creation of monofluorinated alkenes, 4-fluoroisoquinolin-1(2H)-ones, and 5-fluoropyridin-2(1H)-ones, showcasing its versatility and potential for developing new chemical entities with improved biological activities (Jia-Qiang Wu et al., 2017).

Antimycobacterial Evaluation

In the quest for new treatments against tuberculosis, derivatives of 1-(4-fluorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one have been synthesized and evaluated for their antimycobacterial properties. Compounds synthesized from this quinolinone demonstrated significant in vitro and in vivo activities against Mycobacterium tuberculosis, highlighting its importance as a backbone for developing potential therapeutic agents (P. Senthilkumar et al., 2008).

Fluorescence Applications in Biomedical Analysis

The fluorescence properties of 1-(4-fluorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one derivatives make them suitable for various biomedical analyses. For example, 6-methoxy-4-quinolone, an oxidation product derived from this compound, exhibits strong fluorescence with a large Stokes' shift in aqueous media. Its stability and intense fluorescence over a wide pH range make it an excellent candidate for fluorescent labeling, potentially enhancing detection sensitivity in biological assays (Junzo Hirano et al., 2004).

Synthesis of Antiproliferative Compounds

The structural flexibility of 1-(4-fluorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one allows for the synthesis of compounds with potential antiproliferative properties. By modifying the quinolinone framework, researchers can create novel compounds that inhibit cancer cell growth, offering a pathway to new cancer therapies (M. Gür et al., 2020).

Corrosion Inhibition

Beyond its biomedical applications, derivatives of 1-(4-fluorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one have been studied for their potential as corrosion inhibitors. These compounds demonstrate significant inhibitory effects on the corrosion of mild steel in hydrochloric acid, suggesting their utility in protecting industrial materials from degradation (Ghulamullah Khan et al., 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Fluorobenzyl compounds have been extensively studied for their potential applications in various fields, including pharmaceuticals and materials science . Future research may focus on the synthesis of new fluorobenzyl compounds with improved properties and the exploration of their potential applications .

Eigenschaften

IUPAC Name |

1-[(4-fluorophenyl)methyl]-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO4S/c1-16-3-10-20(11-4-16)31(28,29)23-15-26(14-17-5-7-18(25)8-6-17)22-12-9-19(30-2)13-21(22)24(23)27/h3-13,15H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMYRVYBYZXKAJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,6-difluorophenyl)-2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2420368.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride](/img/structure/B2420374.png)

![N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2420375.png)

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2420378.png)